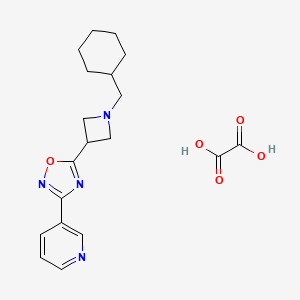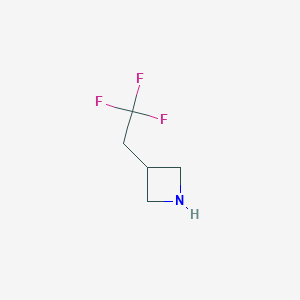
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Research has explored the synthesis and antimicrobial properties of related oxadiazole derivatives. These compounds, including azetidinone derivatives, have been characterized and evaluated for their efficacy against various bacterial and fungal strains, demonstrating significant antimicrobial activity (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Anticancer Research
- Synthesis and Anticancer Potential : The development of 1,2,4-oxadiazole derivatives, including those with pyridine components, has been investigated for their potential in cancer treatment. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Megally Abdo & Kamel, 2015); (Maftei et al., 2016).
Synthesis and Structural Analysis
- Novel Synthesis Techniques and Structure-Activity Relationships : The synthesis of new derivatives containing oxadiazole rings and their structural analysis have been a focus of research. This includes studies on the relationship between molecular structure and biological activity, such as antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016); (Zhang et al., 2005).
Bioactivity and Pharmacological Potential
- Exploration of Bioactive Properties : Extensive research has been conducted to explore the bioactive properties of oxadiazole derivatives, including their potential as antifungal, antibacterial, and anticancer agents. These studies involve the synthesis of various derivatives and evaluation of their biological activities in different models (Desai et al., 2016); (Zhi, 2004).
Propiedades
IUPAC Name |
5-[1-(cyclohexylmethyl)azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.C2H2O4/c1-2-5-13(6-3-1)10-21-11-15(12-21)17-19-16(20-22-17)14-7-4-8-18-9-14;3-1(4)2(5)6/h4,7-9,13,15H,1-3,5-6,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDCXSILTCXNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)
![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)
![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2411138.png)

![2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411141.png)
![N-(2-Chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2411144.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)
![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)

